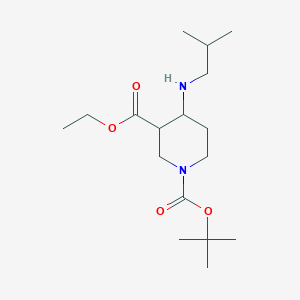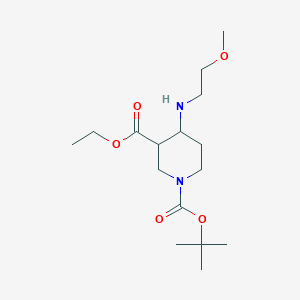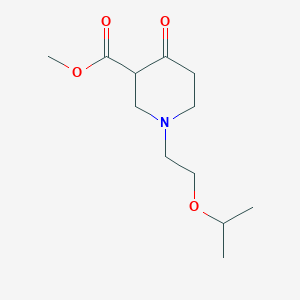
2-(4-Fluoropiperidin-1-yl)pyridin-3-amine
Descripción general
Descripción
2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H14FN3 and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a compound involved in various chemical synthesis processes due to its reactivity and ability to form diverse chemical structures. For instance, it can participate in catalyst-free reactions with amines and diamines, leading to N-(pyridin-2-yl) derivatives with moderate to good yields, showcasing its versatility in organic synthesis (Abel et al., 2015). Similarly, the compound's structural analogs are used in the synthesis of novel oxazolidinone antibacterial candidates, demonstrating its potential in medicinal chemistry and drug development (Yang et al., 2014).
Structural Characterization and Polymorphism
Research also delves into the structural characterization of derivatives and related compounds, offering insights into polymorphism and molecular interactions. Studies on polymorphs and derived 2-aminothiazoles reveal distinct intermolecular hydrogen bonding patterns, highlighting the significance of structural analysis in understanding compound properties and enhancing material design (Böck et al., 2020).
Catalytic and Synthetic Applications
The synthesis and characterization of new N-alkylated derivatives, including those related to this compound, have practical implications in catalysis and synthesis. These compounds have been explored for their antibacterial activity, further underscoring the compound's relevance in developing therapeutic agents (Sharma et al., 2016). Moreover, the exploration of such molecules in the context of cathepsin S inhibitors demonstrates their potential in bioorganic chemistry and drug discovery, particularly in modifying P3, P4, and P5 regions for enhanced biological activity (Wiener et al., 2010).
Optical and Electronic Properties
Investigations into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, such as this compound, offer valuable insights into material science. These studies highlight the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties, paving the way for applications in sensing, imaging, and electronic devices (Palion-Gazda et al., 2019).
Propiedades
IUPAC Name |
2-(4-fluoropiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSNJQMCJZGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478624.png)

![1-methyl-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478627.png)







![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)



